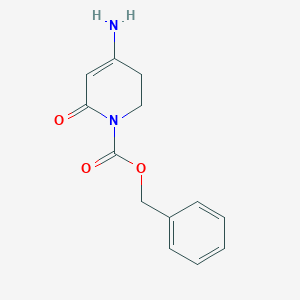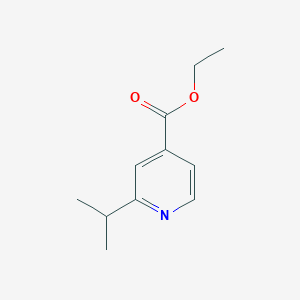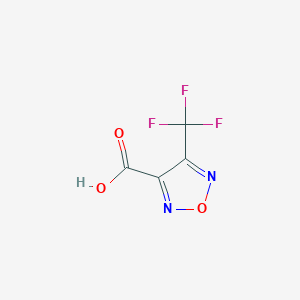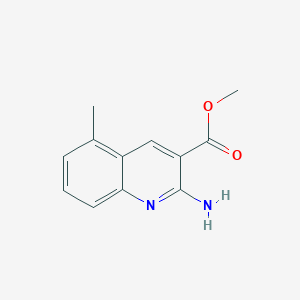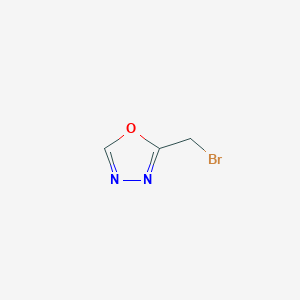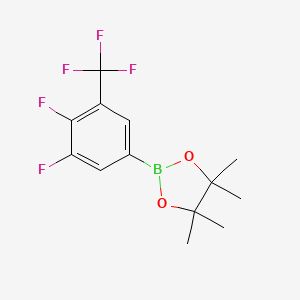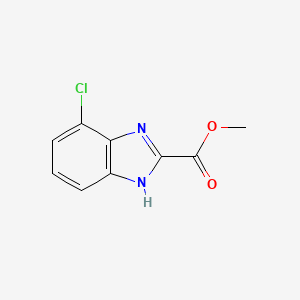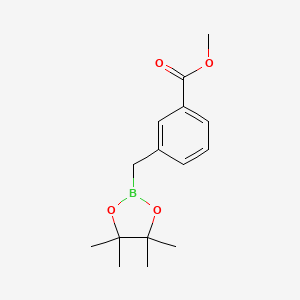
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is an organic compound that belongs to the class of boronic acid esters. This compound is characterized by the presence of a benzoate group attached to a boronic ester moiety, which is further stabilized by a dioxaborolane ring. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate typically involves the reaction of 3-bromomethylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used. The reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts such as palladium(II) acetate, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoic acid.
Reduction: 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
- Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
- Methyl 3-fluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
Uniqueness
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in coupling reactions. This compound’s stability and ease of handling make it a valuable reagent in organic synthesis compared to its analogs .
Properties
Molecular Formula |
C15H21BO4 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-6-8-12(9-11)13(17)18-5/h6-9H,10H2,1-5H3 |
InChI Key |
SGSZJULNPJWZFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)


![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
